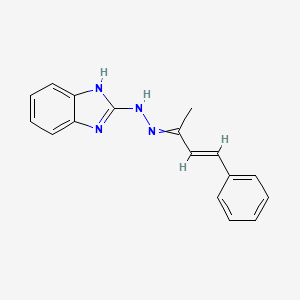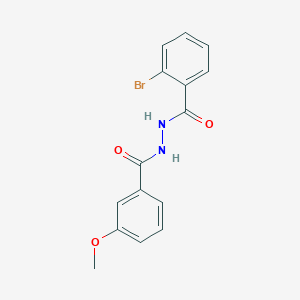![molecular formula C16H14N2O5 B5830939 3-{[(2-methyl-3-nitrophenyl)amino]carbonyl}phenyl acetate](/img/structure/B5830939.png)
3-{[(2-methyl-3-nitrophenyl)amino]carbonyl}phenyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{[(2-methyl-3-nitrophenyl)amino]carbonyl}phenyl acetate, also known as MNPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 3-{[(2-methyl-3-nitrophenyl)amino]carbonyl}phenyl acetate in its various applications is not fully understood. However, in the case of its anticancer activity, 3-{[(2-methyl-3-nitrophenyl)amino]carbonyl}phenyl acetate has been found to induce apoptosis (programmed cell death) in cancer cells by activating the mitochondrial pathway. 3-{[(2-methyl-3-nitrophenyl)amino]carbonyl}phenyl acetate has also been suggested to inhibit the activity of acetylcholinesterase by binding to its active site.
Biochemical and Physiological Effects:
3-{[(2-methyl-3-nitrophenyl)amino]carbonyl}phenyl acetate has been found to exhibit cytotoxicity against cancer cells by inducing apoptosis. 3-{[(2-methyl-3-nitrophenyl)amino]carbonyl}phenyl acetate has also been suggested to inhibit the activity of acetylcholinesterase, which can lead to an increase in the levels of acetylcholine in the brain. This increase in acetylcholine levels has been associated with improved cognitive function and memory.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-{[(2-methyl-3-nitrophenyl)amino]carbonyl}phenyl acetate has several advantages for lab experiments, including its high purity, stability, and ease of synthesis. However, 3-{[(2-methyl-3-nitrophenyl)amino]carbonyl}phenyl acetate also has some limitations, including its relatively low solubility in water and its potential toxicity to cells at high concentrations.
Direcciones Futuras
There are several future directions for research on 3-{[(2-methyl-3-nitrophenyl)amino]carbonyl}phenyl acetate. One potential direction is to investigate its potential as a therapeutic agent for Alzheimer's disease by further exploring its inhibitory activity against acetylcholinesterase. Another direction is to explore its potential as a building block for the synthesis of metal-organic frameworks with improved gas storage and separation properties. Additionally, further studies are needed to fully understand the mechanism of action of 3-{[(2-methyl-3-nitrophenyl)amino]carbonyl}phenyl acetate in its various applications and to optimize its cytotoxicity against cancer cells while minimizing its toxicity to normal cells.
Métodos De Síntesis
3-{[(2-methyl-3-nitrophenyl)amino]carbonyl}phenyl acetate can be synthesized through a multistep process involving the reaction of 3-nitrobenzoyl chloride with 2-methyl-3-aminophenol, followed by the reaction of the resulting intermediate with acetic anhydride. The purity of the final product can be achieved through column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
3-{[(2-methyl-3-nitrophenyl)amino]carbonyl}phenyl acetate has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, organic synthesis, and materials science. In medicinal chemistry, 3-{[(2-methyl-3-nitrophenyl)amino]carbonyl}phenyl acetate has been found to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. 3-{[(2-methyl-3-nitrophenyl)amino]carbonyl}phenyl acetate has also been investigated as a potential inhibitor of acetylcholinesterase, an enzyme involved in the pathogenesis of Alzheimer's disease. In organic synthesis, 3-{[(2-methyl-3-nitrophenyl)amino]carbonyl}phenyl acetate has been utilized as a building block for the synthesis of various organic compounds. In materials science, 3-{[(2-methyl-3-nitrophenyl)amino]carbonyl}phenyl acetate has been used as a precursor for the synthesis of metal-organic frameworks, which have potential applications in gas storage and separation.
Propiedades
IUPAC Name |
[3-[(2-methyl-3-nitrophenyl)carbamoyl]phenyl] acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O5/c1-10-14(7-4-8-15(10)18(21)22)17-16(20)12-5-3-6-13(9-12)23-11(2)19/h3-9H,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRLFSIIDSNYZKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])NC(=O)C2=CC(=CC=C2)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![mesityl[4-(4-morpholinylcarbonyl)phenyl]methanone](/img/structure/B5830909.png)

![5-(cyclohexylamino)-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B5830919.png)

![2-[(4-methylbenzoyl)amino]-N-(6-methyl-2-pyridinyl)benzamide](/img/structure/B5830933.png)
![3-{[(2-hydroxyphenyl)amino]carbonyl}phenyl acetate](/img/structure/B5830934.png)



![N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-thiophenecarboxamide](/img/structure/B5830959.png)
![N-[2-(aminocarbonyl)phenyl]-2-methyl-3-furamide](/img/structure/B5830961.png)